ethyl 4-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C13H21N5O3S and its molecular weight is 327.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.13651072 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Hybrid Molecules
Research by Başoğlu et al. (2013) elaborates on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate. These molecules were tested for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate activity against tested microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anti-HIV Activity
Al-Masoudi et al. (2007) synthesized a series of new 2-oxoethyl-arylamide and 2-oxoethyl-arylsulphonamide derivatives from 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl) piperazine, aiming to develop new non-nucleoside reverse transcriptase inhibitors. These compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Transformations into Thiazolo[5,4-c]pyridines
Albreht et al. (2009) discussed the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, showcasing a method to create novel compounds with potential for further biological application (Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial Activities
Several studies have synthesized and evaluated compounds for antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some with significant efficacy against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Novel Compounds for Tuberculosis
Reddy et al. (2014) synthesized a series of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and benzo[d]isothiazole derivatives, screening them for in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, and antitubercular activity. They identified compounds with promising inhibition rates, highlighting a potential pathway for developing new antitubercular agents (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Properties
IUPAC Name |
ethyl 4-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-3-11-15-16-12(22-11)14-10(19)9-17-5-7-18(8-6-17)13(20)21-4-2/h3-9H2,1-2H3,(H,14,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLOYWOTKGVQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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